BenchChemオンラインストアへようこそ!

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

Asymmetric Synthesis Chiral Intermediate Nebivolol Stereochemistry

Choose CAS 129050-29-9 for its programmed (αS,2S) stereochemistry that directly yields the pharmacologically active (S,R,R,R)-nebivolol enantiomer after benzyl deprotection and dimerization. This single-enantiomer intermediate also functions as a certified impurity reference standard (Nebivolol Impurity 4/8/14/28) for stability-indicating HPLC method validation per ICH Q2(R1). Supplied with comprehensive characterization data (HPLC, NMR, MS, CoA) to support ANDA submissions for generic nebivolol formulations. Available in 5 mg to 1 g scales with documented metrological traceability.

Molecular Formula C18H20FNO2
Molecular Weight 301.4 g/mol
CAS No. 129050-29-9
Cat. No. B1503826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-6-Fluoro-2-(oxiran-2-YL)chromane
CAS129050-29-9
Molecular FormulaC18H20FNO2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O
InChIInChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18-/m0/s1
InChIKeyUWHPUMRASBVSQY-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane (CAS 129050-29-9): Procurement-Grade Nebivolol Intermediate and Chiral Reference Standard


CAS 129050-29-9 is registered under REACH as (αS,2S)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol, a chiral benzylamino-alcohol with molecular formula C18H20FNO2 and molecular weight 301.4 g/mol [1]. This compound is a key late-stage intermediate in the asymmetric synthesis of the antihypertensive drug nebivolol, specifically en route to the pharmacologically active (S,R,R,R)-nebivolol enantiomer [2]. It carries two defined stereocenters—the chroman C2 (S) and the carbinol carbon (S)—and serves dual roles as both a synthetic building block and a certified impurity reference standard (designated Nebivolol Impurity 4, 8, 14, or 28 depending on pharmacopoeial nomenclature) for analytical method development and regulatory ANDA submissions .

Why (2S)-6-Fluoro-2-(oxiran-2-YL)chromane Cannot Be Replaced by Generic Nebivolol Epoxides or Racemates


Nebivolol contains four asymmetric centres giving rise to 10 possible stereoisomers, of which only (S,R,R,R)-nebivolol is a potent β1-adrenergic receptor blocker; the enantiomeric (R,S,S,S)-nebivolol is devoid of β1-antagonist activity [1]. The (αS,2S) absolute configuration of CAS 129050-29-9 is stereochemically programmed to deliver the active (S,R,R,R)-nebivolol after benzyl deprotection and dimerization, whereas the (αR,2R) diastereomer (CAS 129050-27-7) leads exclusively to the inactive (R,S,S,S)-enantiomer, and the racemic (R*,S*) mixture (CAS 99199-91-4) yields an uncontrolled stereoisomer distribution [2]. Substituting this compound with the parent epoxide (CAS 129050-23-3, C11H11FO2) introduces an entirely different functional group (oxirane vs. benzylamino-alcohol) that alters reactivity, requires an additional ring-opening step, and eliminates the benzyl protecting group needed for late-stage selective deprotection .

Quantitative Evidence for (2S)-6-Fluoro-2-(oxiran-2-YL)chromane: Comparator-Based Differentiation Data


Stereochemical Pathway Specificity: (S,S) Intermediate Routes Exclusively to Active (+)-Nebivolol

The (αS,2S) stereochemistry of CAS 129050-29-9 directs the convergent synthesis exclusively toward (S,R,R,R)-nebivolol, which is a potent β1-adrenergic receptor blocker. In contrast, the (αR,2R) diastereomer (CAS 129050-27-7) directs synthesis toward (R,S,S,S)-nebivolol, which was found to be devoid of β1-antagonist activity [1]. Out of the ten possible stereoisomers of nebivolol, only the (S,R,R,R) form exhibits potent β1-blockade, while the (R,S,S,S) form shows only synergistic vasodilatory effects without β1-receptor antagonism [2]. This stereochemical divergence creates an irreversible pathway commitment: selecting the incorrect diastereomer renders the entire downstream synthesis invalid for producing the pharmacologically active drug substance.

Asymmetric Synthesis Chiral Intermediate Nebivolol Stereochemistry

Molecular Identity Differentiation: Benzylamino-Alcohol (C18H20FNO2) vs. Parent Epoxide (C11H11FO2)

CAS 129050-29-9 is distinct from the commonly confused parent epoxide (2S,2'S)-6-fluoro-2-(oxiran-2-yl)chromane (CAS 129050-23-3). The target compound has undergone benzylamine-mediated epoxide ring-opening, resulting in a molecular formula of C18H20FNO2 (MW 301.4 g/mol) versus C11H11FO2 (MW 194.2 g/mol) for the epoxide [1]. This structural difference introduces a benzyl protecting group, a secondary amino function, and a free hydroxyl group, fundamentally altering both the chemical reactivity profile and the synthetic sequence position: the benzylamino-alcohol is a more advanced intermediate requiring only N-debenzylation and dimerization to reach nebivolol, whereas the epoxide requires a benzylamine ring-opening step first [2]. Procurement confusion between these two compounds is a documented risk, as multiple vendors list both under the same generic name '(2S)-6-fluoro-2-(oxiran-2-yl)chromane' despite their distinct CAS numbers and molecular identities.

Chemical Identity Intermediate Characterization Procurement Specification

REACH Regulatory Status: Strictly Controlled Intermediate vs. Full-Registration Substances

Under EU REACH Regulation, CAS 129050-29-9 is registered exclusively under EC 603-317-8 as an 'Intermediate' with the explicit restriction 'Intermediate use only,' meaning it is manufactured and used solely for the synthesis of downstream pharmaceutical substances under strictly controlled conditions [1]. This contrasts with CAS 99199-91-4 (the racemic (R*,S*) mixture), which is also registered under REACH (EC 619-408-0) but is notified for broader classification and labelling under CLP criteria, indicating its availability for non-intermediate applications [2]. The 'Intermediate use only' designation imposes legal constraints on the supply chain: the compound cannot be placed on the general market for consumer or research applications without additional registration, which protects the integrity of the pharmaceutical supply chain but also limits vendor availability to qualified B2B suppliers serving GMP intermediate markets.

Regulatory Compliance REACH Registration Supply Chain Integrity

Purity Specification and Characterization Data: Single Enantiomer vs. Racemic Mixture

CAS 129050-29-9 is commercially supplied as the single (αS,2S) enantiomer with purity specifications ranging from >95% to 99% by HPLC, accompanied by comprehensive characterization data packages including HPLC chromatograms, 1H NMR, 13C NMR, mass spectra, and Certificates of Analysis (CoA) suitable for regulatory submissions . In contrast, the racemic mixture (CAS 99199-91-4) is supplied as the (R*,S*) diastereomeric pair with typical purity of 95-98%, and the diastereomeric epoxide mixture (CAS 99199-90-3) is sold as a mixture of all four stereoisomers . For analytical method development and ANDA regulatory filings, the single-enantiomer reference standard is essential for establishing system suitability parameters, determining relative retention times for individual stereoisomers, and demonstrating method specificity per ICH Q2(R1) guidelines. The availability of full characterization data (HPLC, NMR, MS, IR, UV) with each lot distinguishes pharmaceutical-grade impurity standards from research-grade intermediates .

Analytical Reference Standard Chiral Purity ANDA Regulatory Submission

UPLC Relative Response Factor Differentiation Among Nebivolol Impurities

In a validated stability-indicating reverse-phase UPLC method for nebivolol impurity estimation, the (R*)-2-(benzylamino)-1-((S*)-6-fluorochroman-2-yl)ethanol impurity (NBV-1, the racemic relative of the target compound) exhibited a relative response factor (RRF) of 0.65 at 281 nm detection wavelength, compared to RRF values of 0.68 for the monodesfluoro impurity, 0.91 for NBV-2, and 0.92 for NBV-3 [1]. The RRF of 0.65 indicates that this class of benzylamino impurities has a significantly lower UV detector response than the nebivolol parent peak, requiring the use of impurity-specific response factors for accurate quantification rather than area normalization. This quantitative difference in detector response means that using a non-benzylated impurity standard to quantify benzylated impurities would result in systematic under-reporting of impurity levels by approximately 30-35%, potentially causing failure to detect out-of-specification batches [1]. The method achieved mass balance of >98% across all stress conditions and was validated per ICH guidelines for specificity, linearity (R² > 0.999), LOD, LOQ, accuracy, precision (RSD < 2.5%), and robustness [1].

UPLC Method Validation Impurity Profiling Relative Response Factor

Procurement-Driven Applications of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane in Pharmaceutical Development and Quality Control


Reference Standard for ANDA Regulatory Submission and Method Validation

As a single-enantiomer impurity reference standard supplied with comprehensive characterization data (HPLC, NMR, MS, CoA), CAS 129050-29-9 serves as a critical calibrant for developing and validating stability-indicating analytical methods required for Abbreviated New Drug Applications (ANDA) for generic nebivolol formulations. The validated UPLC method employing this impurity standard achieves linearity with R² > 0.999, accuracy in the recovery range 95.8-103.2%, and precision with RSD < 2.5%, fully compliant with ICH Q2(R1) guidelines [1]. Certified reference standards produced under ISO 17034 accreditation, such as those from CATO Research Chemicals, provide the metrological traceability required by regulatory agencies for impurity quantification in API release testing .

Asymmetric Synthesis of (+)-Nebivolol (S,R,R,R)-Nebivolol via Chiral Pool Approach

The (αS,2S) stereochemistry of CAS 129050-29-9 makes it the direct precursor for the convergent synthesis of (S,R,R,R)-nebivolol, the pharmacologically active enantiomer. Following N-debenzylation via catalytic hydrogenation, the resulting amino-alcohol is dimerized with the complementary epoxide fragment to yield the C2-symmetric bis(chroman) structure of (+)-nebivolol [1]. The crystal structure of the related (R,S) epoxide isomer has been solved, confirming the absolute configuration assignment by X-ray diffraction and providing crystallographic validation of the stereochemical integrity of this class of intermediates . The benzyl protecting group is strategically positioned for late-stage removal, enabling the convergent assembly of the two chroman subunits without premature deprotection.

Process-Related Impurity Monitoring in Nebivolol API Manufacturing

In the industrial production of nebivolol hydrochloride API, CAS 129050-29-9 is used as a process-specific impurity marker to monitor the completeness of the benzylamine ring-opening reaction and to detect carry-over of unreacted benzylamino intermediates into the final API. The RP-HPLC method with UV detection at 280 nm provides baseline separation of benzylated impurities from nebivolol and desfluoro impurities, enabling quantification at levels relevant to ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for maximum daily dose ≤ 2 g/day) [2]. The compound's availability in packaging formats from 10 mg to 100 g supports both analytical method development at the milligram scale and process development at the multi-gram scale.

Chiral Chromatographic Method Development for Stereoisomer Separation

The well-defined (αS,2S) stereochemistry of CAS 129050-29-9 makes it a valuable system suitability standard for developing and validating chiral HPLC methods capable of resolving all nebivolol-related stereoisomers. A validated normal-phase chiral LC method using Chiralpak AD-3 amylose-based stationary phase achieved resolution >2.0 for all 10 nebivolol stereoisomers with UV detection at 280 nm, demonstrating the feasibility of complete stereoisomer profiling [1]. The single-enantiomer intermediate serves as a retention time marker for the (S,S)-configured benzylamino fragment, enabling peak assignment in complex stereoisomer mixtures during method development and transfer.

Quote Request

Request a Quote for (2S)-6-Fluoro-2-(oxiran-2-YL)chromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.